(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate
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Overview
Description
(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate is a complex organic compound characterized by its unique structure, which includes a pyrazolidin-1-ylium core and a phenylprop-2-en-1-ylidene substituent
Preparation Methods
The synthesis of (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a pyrazolidinone derivative with a phenylprop-2-en-1-aldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction .
Chemical Reactions Analysis
(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate can be compared with similar compounds such as:
N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline: This compound shares a similar structural motif but differs in its functional groups and overall reactivity.
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: These compounds have different substituents but exhibit similar chemical behavior in certain reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-7,9H,8,10H2/b7-4+,14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWUFNDKQGRCKA-CEOICYJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC=CC2=CC=CC=C2)N=C1[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C=C\C2=CC=CC=C2)/N=C1[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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